
2,3,5-Trichloro-6-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-6-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5-Trichloro-6-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, the reaction of pentachloropyridine with sodium iodide under microwave irradiation can yield 2,3,5,6-tetrachloro-4-iodopyridine . This compound can then be selectively dechlorinated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trichloro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Although less common, the compound can also undergo oxidation under specific conditions.
Common Reagents and Conditions
Sonogashira Cross-Coupling: This reaction typically uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride can be used to selectively reduce the compound.
Major Products Formed
Alkynylated Pyridines: Formed through Sonogashira cross-coupling reactions.
Less Halogenated Pyridines: Formed through selective reduction reactions.
Applications De Recherche Scientifique
2,3,5-Trichloro-6-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated pyridines’ biological activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5-Trichloro-6-iodopyridine involves its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the pyridine ring, due to the presence of halogen atoms, makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another halogenated pyridine with similar reactivity but lacks the iodine atom.
2,3,6-Trichloropyridine: A less halogenated derivative with different reactivity patterns.
Uniqueness
2,3,5-Trichloro-6-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The iodine atom, in particular, makes the compound highly reactive in cross-coupling reactions, providing access to a wide range of functionalized pyridines .
Propriétés
Formule moléculaire |
C5HCl3IN |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
2,3,5-trichloro-6-iodopyridine |
InChI |
InChI=1S/C5HCl3IN/c6-2-1-3(7)5(9)10-4(2)8/h1H |
Clé InChI |
IWNBQRXESOHIHP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)I)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)



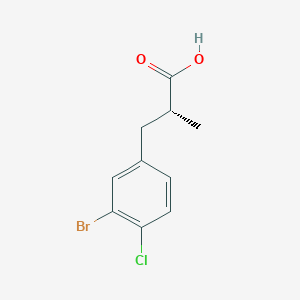
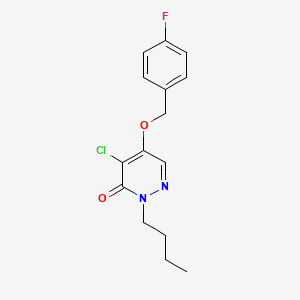
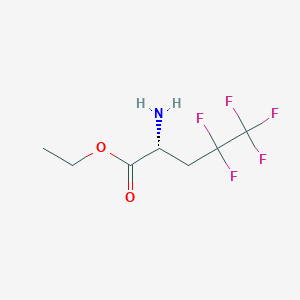
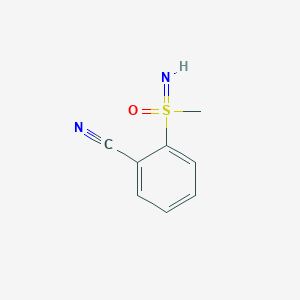

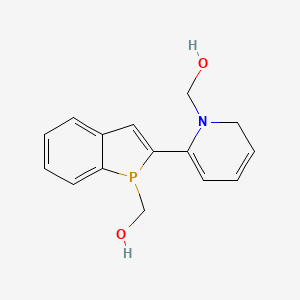


![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)

